Specific Scientific Field: Psychopharmacology and Addiction Medicine
Application Summary: PF-5190457 is a novel ghrelin receptor inverse agonist that has been studied for its potential in treating alcohol use disorder . Ghrelin is a hormone that stimulates appetite, and its receptor has been implicated in the rewarding properties of addictive substances like alcohol .
Methods of Application: In a preclinical study, PF-5190457 was administered to rats along with alcohol to test its effects on locomotor activity and loss-of-righting reflex . In a phase 1b human laboratory study, PF-5190457 was administered to heavy alcohol drinkers in a single-blind, placebo-controlled, within-subject design .
Results or Outcomes: PF-5190457 (100 mg b.i.d.) reduced alcohol craving during the cue-reactivity procedure .
Specific Scientific Field: Endocrinology and Metabolism
Application Summary: PF-5190457 has been reported to potently increase insulin secretion in glucose-stimulated human islets . This suggests a potential application in the treatment of diabetes, a disease characterized by impaired insulin secretion and action.
Results or Outcomes: The statement that pf-5190457 potently increases insulin secretion suggests that the compound was effective in enhancing the insulin response to glucose in human islet cells .
PF-5190457 is a novel compound classified as a ghrelin receptor inverse agonist, specifically targeting the growth hormone secretagogue receptor type 1a (GHS-R1a). This compound is currently under clinical investigation for its potential to treat alcohol use disorder. PF-5190457 functions by inhibiting the constitutive activity of GHS-R1a and competitively blocking its activation by acyl-ghrelin, a hormone that stimulates appetite and promotes food intake. Its chemical structure includes an indane moiety, which consists of a cyclopentane fused to a benzene ring, and it has a molecular formula of C29H32N6OS .
PF-5190457 undergoes biotransformation primarily in the liver, where it is metabolized into several hydroxylated metabolites. Notably, one major metabolite identified is PF-6870961, which was observed in human plasma following oral administration of PF-5190457. The formation of this metabolite involves the action of molybdenum-containing oxidases such as aldehyde oxidase and xanthine oxidase, which are critical for its metabolic pathway . The
PF-5190457 has demonstrated significant biological activity in preclinical studies. It has been shown to reduce alcohol craving and consumption in rodent models, suggesting its potential efficacy in treating alcohol use disorder. The compound's pharmacodynamics include altering the acyl-to-total ghrelin ratio and influencing insulin-like growth factor-1 levels . Additionally, safety and tolerability assessments during clinical trials indicate that PF-5190457 can be administered alongside alcohol without significant adverse effects, although caution is warranted due to possible interactions .
The synthesis of PF-5190457 involves multiple steps that focus on constructing its complex molecular framework. The initial synthetic route likely includes:
PF-5190457 is primarily being studied for its application in treating alcohol use disorder. Its mechanism as a ghrelin receptor inverse agonist positions it as a promising candidate for reducing alcohol cravings and consumption. Beyond this primary application, there may be potential for PF-5190457 in other metabolic disorders related to ghrelin signaling, including obesity and type 2 diabetes .
Studies investigating the interactions between PF-5190457 and alcohol have provided insights into its safety profile. Preclinical experiments indicated that co-administration with alcohol did not lead to significant adverse effects on locomotor activity or sedation levels beyond what would be expected from alcohol alone. Clinical trials further confirmed that PF-5190457 could be safely administered with alcohol, although it may increase sedation and affect heart rate and blood glucose levels .
Several compounds share structural or functional similarities with PF-5190457. Here are some notable examples:
Compound Name | Class | Unique Features |
---|---|---|
Raloxifene Hydrochloride | Selective Estrogen Receptor Modulator | Used primarily for osteoporosis treatment |
Febuxostat | Xanthine Oxidase Inhibitor | Primarily used for gout management |
Tacrine | Acetylcholinesterase Inhibitor | Used in Alzheimer's disease treatment |
PF-6870961 | Metabolite of PF-5190457 | Hydroxylated form with potential similar effects |
PF-5190457 stands out due to its specific targeting of GHS-R1a as an inverse agonist, differentiating it from other compounds that may act through different mechanisms or target different receptors .